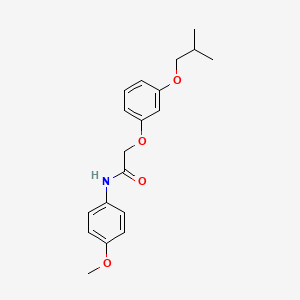
Gepinacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gepinacin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 3-isobutoxyphenoxyacetic acid with the amino group of 4-methoxyaniline. It has a role as an antifungal agent and a glycerophosphoinositol synthesis inhibitor. It is a monocarboxylic acid amide, an aromatic ether and an aromatic amide. It derives from a phenylacetic acid.
Applications De Recherche Scientifique
Antifungal Activity
Gepinacin has demonstrated broad-spectrum antifungal activity with negligible toxicity to mammalian cells. It primarily targets the Gwt1 enzyme, leading to the accumulation of immature GPI-anchored proteins in the endoplasmic reticulum (ER) and inducing an unfolded protein response. This mechanism not only disrupts fungal growth but also enhances the immunogenicity of fungal cells by exposing β-glucans on their surface, which can stimulate an immune response .
Comparative Efficacy
The efficacy of this compound can be compared to other antifungal agents in terms of minimum inhibitory concentration (MIC) values against various fungal pathogens:
| Fungal Species | This compound MIC (μg/ml) | E1210 MIC (μg/ml) | Fluconazole MIC (μg/ml) |
|---|---|---|---|
| Candida albicans | 1.56 | ≤0.008–0.06 | 8–32 |
| Aspergillus fumigatus | Not active | 0.13 | 4–64 |
| Fusarium spp. | Potent | 0.03–0.13 | 32–128 |
This table illustrates that this compound is particularly effective against Candida albicans, especially strains resistant to conventional antifungals like fluconazole .
Case Studies
Several studies have documented the effects of this compound on fungal pathogens:
-
Study on Candida albicans :
- Researchers observed that this compound treatment led to significant growth inhibition in various strains of Candida albicans, including those resistant to fluconazole.
- The study highlighted that this compound not only inhibited growth but also altered cellular morphology and increased exposure of immunogenic components .
-
In Vivo Efficacy :
- In murine models of oropharyngeal candidiasis, this compound demonstrated promising results, although its metabolic stability remains a concern for systemic use.
- Further research indicated that while this compound showed efficacy in vitro, its performance in vivo was limited due to poor pharmacokinetic properties .
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide |
InChI |
InChI=1S/C19H23NO4/c1-14(2)12-23-17-5-4-6-18(11-17)24-13-19(21)20-15-7-9-16(22-3)10-8-15/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Clé InChI |
JNQHDEHVHXLCAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















